molecular formula C15H10O4 B191072 3,7-Dihydroxyflavone CAS No. 492-00-2

3,7-Dihydroxyflavone

Cat. No. B191072
CAS RN: 492-00-2
M. Wt: 254.24 g/mol
InChI Key: UWQJWDYDYIJWKY-UHFFFAOYSA-N
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Description

3,7-Dihydroxyflavone is a hydroxyflavan, a type of flavonoid . It is a natural product found in Zuccagnia punctata . The molecular formula is C15H10O4 .


Synthesis Analysis

The synthesis of hydroxyflavone derivatives, including 3,7-dihydroxyflavone, has been described in the literature . The reaction conditions depend on various factors such as the position of hydroxyl groups in the parent molecule, the degree of conjugation with the π-system, the presence of steric factors, and the formation of intramolecular hydrogen bonds .


Molecular Structure Analysis

The molecular structure of 3,7-dihydroxyflavone has been studied using several spectroscopic methods, including FT-IR, FT-Raman, 1H and 13C NMR . Quantum-chemical calculations at the DFT and TD DFT levels of theory have also been performed to predict NMR spectra, NBO atomic charge, global reactivity descriptors, and thermodynamic parameters .


Chemical Reactions Analysis

The chemical reactions of 3,7-dihydroxyflavone have been studied, particularly its glycosylation . The reaction conditions depend on various factors, including the position of hydroxyl groups in the parent molecule, the degree of conjugation with the π-system, the presence of steric factors, and the formation of intramolecular hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,7-dihydroxyflavone have been studied. Its absorption and fluorescence characteristics depend on the pH/H0 of the water/methanol media . It exhibits complex radiation absorption in the 300–450 nm range and emission in the 370–650 nm range .

Safety And Hazards

According to the safety data sheet, 3,7-dihydroxyflavone should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be worn .

properties

IUPAC Name

3,7-dihydroxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-6-7-11-12(8-10)19-15(14(18)13(11)17)9-4-2-1-3-5-9/h1-8,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQJWDYDYIJWKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197705
Record name 7,3'-dihydroxyflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dihydroxyflavone

CAS RN

492-00-2
Record name 3,7-Dihydroxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=492-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dihydroxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,3'-dihydroxyflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-DIHYDROXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O948D0K9BQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
495
Citations
J Ma, Y Liu, L Chen, Y Xie, LY Wang, MX Xie - Food chemistry, 2012 - Elsevier
The interaction mechanism of 3,7-dihydroxyflavone (3,7-diHF) and human serum albumin (HSA) was investigated by fluorescence quenching, fluorescence enhancement, steady-state …
Number of citations: 63 www.sciencedirect.com
MP Neves, H Cidade, M Pinto, AMS Silva… - European journal of …, 2011 - Elsevier
Fourteen baicalein and 3,7-dihydroxyflavone derivatives were synthesized and evaluated for their inhibitory activity against the in vitro growth of three human tumor cell lines. The …
Number of citations: 77 www.sciencedirect.com
J Chen, KW Chua, CC Chua, H Yu, A Pei, BHL Chua… - Neuroscience …, 2011 - Elsevier
Glutamate, an excitatory neurotransmitter in the central nervous system, plays an important role in neurological disorders. Previous studies have shown that excess glutamate can cause …
Number of citations: 154 www.sciencedirect.com
IE Serdiuk, AD Roshal… - The Journal of Physical …, 2016 - ACS Publications
Comprehensive spectral investigations of 3,7-dihydroxyflavone and its two derivatives, which each contain a methyl-blocked hydroxyl group, reveal complex radiation absorption in the …
Number of citations: 3 pubs.acs.org
X Liu, CB Chan, SW Jang, S Pradoldej… - Journal of medicinal …, 2010 - ACS Publications
7,8-Dihydroxyflavone is a recently identified small molecular tropomyosin-receptor-kinase B (TrkB) agonist. Our preliminary structural−activity relationship (SAR) study showed that the 7,…
Number of citations: 219 pubs.acs.org
A Zielińska, K Paradowska, J Jakowski… - Journal of Molecular …, 2008 - Elsevier
13 C CP MAS NMR spectra of the flavonoids: morin, kaempferol, 3,7-dihydroxyflavone, tricin and isoflavones: genistein and formononetin were recorded to characterize solid-state …
Number of citations: 30 www.sciencedirect.com
T Ito, O Suzuki, T Suzuki, A Murata - Analyst, 1986 - pubs.rsc.org
The absorptive and fluorescent characteristics of the hafnium and zirconium complexes of 3-hydroxyflavone and its 12 hydroxy and methoxy derivatives have been studied. The …
Number of citations: 8 pubs.rsc.org
L Tang, L Ye, R Singh, B Wu, C Lv, J Zhao… - Molecular …, 2010 - ACS Publications
The present study aims to predict the regiospecific glucuronidation of three dihydroxyflavones and seven monohydroxyflavones in human liver and intestinal microsomes using …
Number of citations: 64 pubs.acs.org
YC Wong, L Zhang, G Lin, Z Zuo - International journal of pharmaceutics, 2009 - Elsevier
Flavonoids have low bioavailabilities due to extensive intestinal first-pass metabolisms, especially glucuronidation. The present study aimed to evaluate the intestinal glucuronidation of …
Number of citations: 35 www.sciencedirect.com
GV Ferrari, NB Pappano, NB Debattista… - Journal of Chemical & …, 2008 - ACS Publications
Flavonoids are a large family of natural compounds that includes flavones, flavonols, and chalcones, among others. These compounds are investigated due to their varied biological …
Number of citations: 19 pubs.acs.org

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